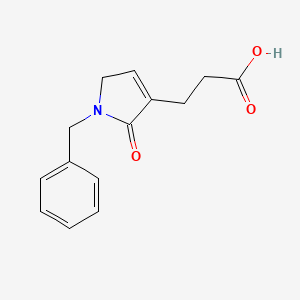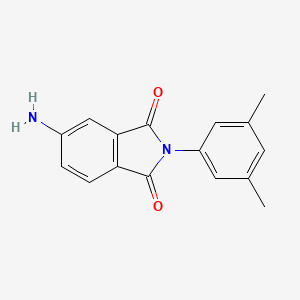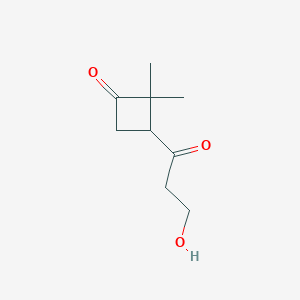
3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one is a chemical compound with a unique structure that includes a cyclobutanone ring substituted with a hydroxypropanoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one typically involves the reaction of 2,2-dimethylcyclobutanone with 3-hydroxypropanoic acid under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts to enhance the efficiency and sustainability of the process. These methods aim to optimize the reaction conditions and reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Wissenschaftliche Forschungsanwendungen
3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one exerts its effects involves its interaction with various molecular targets and pathways. For example, the compound may act as a substrate for enzymes that catalyze its conversion into other biologically active molecules. The specific pathways involved depend on the context in which the compound is used, such as in metabolic studies or drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxypropanoic acid: A structurally similar compound that serves as a precursor in the synthesis of 3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one.
2,2-Dimethylcyclobutanone: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct reactivity and potential applications compared to its similar compounds. Its ability to undergo various chemical reactions and serve as a versatile building block makes it valuable in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
651738-85-1 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
3-(3-hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one |
InChI |
InChI=1S/C9H14O3/c1-9(2)6(5-8(9)12)7(11)3-4-10/h6,10H,3-5H2,1-2H3 |
InChI-Schlüssel |
AOGVUNSWYSPBDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CC1=O)C(=O)CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


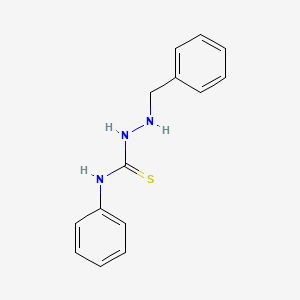
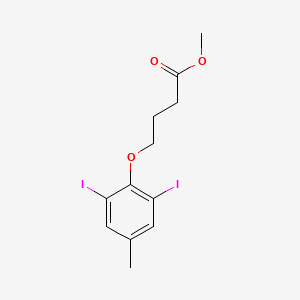
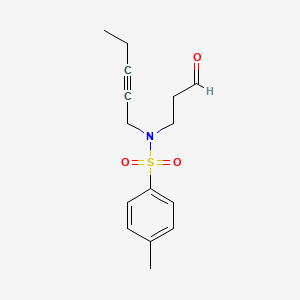

![1-[(1H-Inden-1-ylidene)methyl]azulene](/img/structure/B12535633.png)
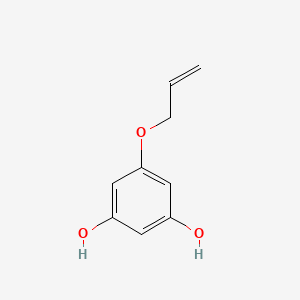
![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea](/img/structure/B12535653.png)
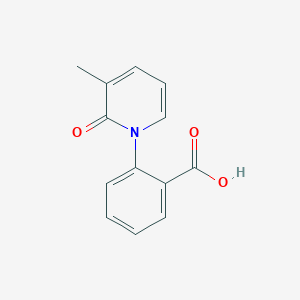
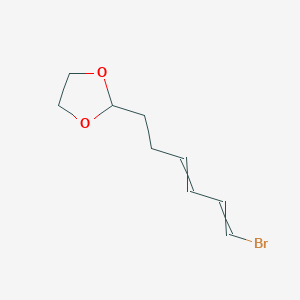
![Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B12535658.png)
![5,5'-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole)](/img/structure/B12535659.png)
